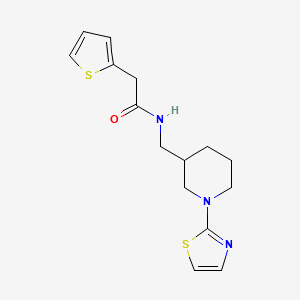

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including those with thiazolyl and thiophenyl groups, typically involves a multi-step chemical process. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is carried out by chloroacetylating amino benzothiazoles and then reacting them with substituted piperazines in the presence of a base . Similarly, other research has focused on synthesizing N-substituted acetamides with different substituents, such as the preparation of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which were characterized by NMR and elemental analysis . These methods are indicative of the general approach to synthesizing compounds with the core structure of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide.

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often elucidated using various spectroscopic techniques. For example, the structure of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was determined using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the nature of intermolecular contacts through Hirshfeld surface analysis . These techniques are crucial for understanding the molecular geometry and electronic properties of the compounds, which are essential for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of N-substituted acetamides can be inferred from their interaction with biological enzymes and receptors. For instance, some N-substituted acetamides have been evaluated for their anti-inflammatory activity by assessing their ability to inhibit the COX-2 enzyme, as well as their interaction with opioid kappa receptors . These studies often involve molecular docking experiments to predict the binding interactions of the compounds with the target proteins, providing insights into their potential chemical reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are closely related to their structure and can be predicted using computational methods. The electronic properties, such as electrophilicity and charge transfer, can be assessed using density functional theory (DFT) calculations, as demonstrated for N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide . Additionally, the thermodynamic properties can be calculated to understand the stability and reactivity of the compounds at different temperatures. These properties are crucial for the development of new drugs, as they influence the pharmacokinetics and pharmacodynamics of the compounds.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Compounds similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide have been studied for their antimicrobial activities. Derivatives of this compound were more effective against fungi than bacteria, with significant activity against Candida species. These derivatives exhibited effective doses lower than their cytotoxic doses, suggesting potential for safe antimicrobial use (Mokhtari & Pourabdollah, 2013).

Antitumor Properties

Several studies have explored the antitumor activities of derivatives related to this compound. New derivatives were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren, Yurttaş, Eksellı & Akalın-Çiftçi, 2019). Another study synthesized novel derivatives with significant inhibitory effects on breast cancer cell lines, further highlighting the compound's potential in cancer treatment (Al-Said, Bashandy, Al-Qasoumi & Ghorab, 2011).

Optoelectronic Properties

Research has also been conducted on the optoelectronic properties of thiazole-based polythiophenes, a category to which this compound belongs. The study focused on the electrochemical polymerization and optoelectronic properties of such compounds, which could have implications in materials science and engineering (Camurlu & Guven, 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .

Mode of Action

This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby affecting the physiological processes they regulate .

Biochemical Pathways

The compound’s interaction with COX-1 suggests that it may affect the arachidonic acid pathway . By inhibiting COX-1, the compound could potentially reduce the conversion of arachidonic acid to prostaglandins . This could have downstream effects on various physiological processes regulated by these molecules, such as inflammation and pain sensation .

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential inhibitory effect on COX-1 . By reducing the activity of this enzyme, the compound could potentially decrease the production of prostaglandins, leading to effects such as reduced inflammation and pain sensation .

Propiedades

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c19-14(9-13-4-2-7-20-13)17-10-12-3-1-6-18(11-12)15-16-5-8-21-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHSFLBGJYBQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)